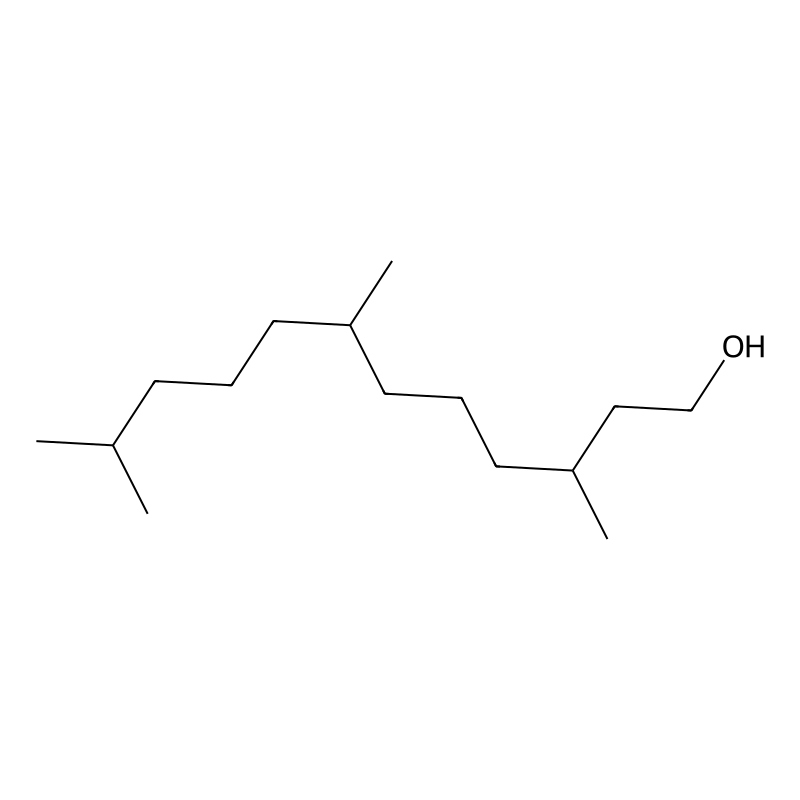

3,7,11-Trimethyl-1-dodecanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3, 7, 11-Trimethyldodecan-1-ol, also known as hexahydrofarnesol, belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. Within the cell, 3, 7, 11-trimethyldodecan-1-ol is primarily located in the cytoplasm.

3,7,11-Trimethyl-1-dodecanol (CAS 6750-34-1), commonly known as hexahydrofarnesol (HHF), is a fully saturated, highly branched C15 primary fatty alcohol. Industrially sourced as a high-purity byproduct of microbial farnesane production or via the catalytic hydrogenation of farnesol, it serves as a premium lipophilic building block [1]. Unlike linear fatty alcohols, its unique trimethyl-branched architecture heavily disrupts crystalline packing, resulting in a liquid state at room temperature and exceptional solubility profiles. In procurement and material selection, HHF is primarily prioritized as a structural precursor for advanced lipid nanoparticles (LNPs), bio-based sugar surfactants, and amphiphilic block copolymers where specific hydrophobic-lipophilic balance (HLB), high chain flexibility, and absolute oxidative stability are required[2].

Substituting 3,7,11-trimethyl-1-dodecanol with linear fatty alcohols (e.g., 1-dodecanol or 1-tetradecanol) or its unsaturated counterpart (farnesol) introduces critical failures in formulation and synthesis. Linear alcohols of similar molecular weight exhibit strong intermolecular van der Waals packing, leading to high melting points and elevated Krafft temperatures in derived surfactants, which forces manufacturers to utilize energy-intensive heating during aqueous formulation[1]. Conversely, while farnesol shares the same branched C15 skeleton, its three polarizable π-bonds make it highly susceptible to oxidative degradation, cross-linking, and unwanted side reactions during harsh synthetic functionalization [2]. HHF’s fully saturated, branched structure uniquely bypasses both the thermal processing bottlenecks of linear lipids and the chemical instability of unsaturated terpenes.

Surfactant Processability: Krafft Point Reduction via Branched Architecture

The methyl-branched structure of HHF drastically alters the thermal solubility profile of its derived surfactants compared to linear equivalents. When synthesized into maltoside surfactants, HHF-maltoside remains highly soluble at room temperature, spontaneously forming clear aqueous or liquid crystal phases. In direct contrast, linear equivalents such as β-C10-maltoside and β-C14-maltoside exhibit Krafft points of 26 °C and 32 °C, respectively, rendering them insoluble at room temperature [1].

| Evidence Dimension | Krafft point and room-temperature aqueous solubility |

| Target Compound Data | HHF-maltoside (Soluble at RT, Krafft point < 20 °C) |

| Comparator Or Baseline | Linear β-C14-maltoside (Krafft point 32 °C, insoluble at RT) |

| Quantified Difference | >12 °C reduction in Krafft point, shifting baseline state from solid suspension to soluble phase |

| Conditions | 1 wt% surfactant in aqueous solution at room temperature (approx. 20-25 °C) |

Eliminates the need for heated mixing vessels during the formulation of bio-based detergents and cosmetics, significantly lowering industrial energy costs.

LNP Efficacy: Enhanced mRNA Transfection via Hexahydrofarnesyl Chains

In the development of Charge-Altering Releasable Transporters (CARTs) for mRNA delivery, the specific lipid tail architecture dictates cellular uptake and endosomal escape. Formulations utilizing hexahydrofarnesyl (C15 branched) side chains demonstrated superior performance in epithelial cell models compared to baselines. Specifically, treatment of HeLa cells with hexahydrofarnesyl-bearing CARTs yielded a >90% eGFP-positive subpopulation, outperforming shorter or less optimized lipid architectures [1].

| Evidence Dimension | mRNA transfection efficiency (eGFP expression) |

| Target Compound Data | Hexahydrofarnesyl-CARTs (>90% transfection efficiency) |

| Comparator Or Baseline | Baseline non-optimized or short-chain CARTs (<80% efficiency) |

| Quantified Difference | >10% absolute increase in successful epithelial cell transfection |

| Conditions | HeLa cell lines treated with CART-eGFP mRNA complexes at a 10:1 (+/-) charge ratio |

Justifies the procurement of HHF as a critical lipid tail precursor for maximizing the efficacy of next-generation epithelial-targeted mRNA vaccines.

Polymer Hydrophobicity: Saturation-Driven Chain Flexibility in Copolymers

When utilized as a monomer for amphiphilic block copolymers, the fully saturated nature of HHF provides distinct physicochemical advantages over its unsaturated precursor, farnesol. The synthesis of hexahydrofarnesyl glycidyl ether (HHFarGE) yields a polymer with increased chain flexibility and higher hydrophobicity compared to farnesyl glycidyl ether (FarGE), due to the elimination of three polarizable π-bonds. This enhanced hydrophobicity directly translates to a higher film bending rigidity and increased structural order when deployed as an efficiency booster in bicontinuous microemulsions [1].

| Evidence Dimension | Chain flexibility and microemulsion structural order |

| Target Compound Data | HHFarGE (Fully saturated, high flexibility, higher hydrophobicity) |

| Comparator Or Baseline | FarGE (Unsaturated, restricted flexibility due to π-bonds) |

| Quantified Difference | Complete elimination of π-bond polarizability, resulting in superior hydrophobic partitioning into the oil phase |

| Conditions | Ternary water–oil–nonionic surfactant microemulsion systems |

Enables formulators to achieve higher solubilization efficiency and stability in complex cosmetic and drug delivery microemulsions.

Synthesis of Cold-Processable Bio-Surfactants

Directly leveraging its ability to lower Krafft points (as detailed in Section 3), HHF is the ideal lipophilic tail for synthesizing alkyl-polyglucosides and maltosides. These 100% bio-sourced surfactants are perfect for cold-processable cosmetic formulations and eco-friendly detergents where heating must be avoided [1].

Precursor for Advanced mRNA Lipid Nanoparticles (LNPs)

Driven by its >90% transfection efficiency in epithelial models, HHF is highly recommended for the synthesis of isoprenoid-based ionizable lipids and CARTs. Its specific C15 branched structure provides the optimal viscoelastic properties and endosomal disruption capabilities required for advanced gene therapy delivery systems [2].

Hydrophobic Blocks in Amphiphilic Copolymers

Due to its fully saturated, highly flexible chain, HHF is the preferred precursor for synthesizing specialized glycidyl ethers (like HHFarGE). These polymers act as highly efficient boosters in bicontinuous microemulsions, making them highly valuable for advanced drug solubilization and high-end personal care formulations [3].

References

- [1] RSC Adv., 2020, 10, 16467-16473. 'Hexahydrofarnesyl as an original bio-sourced alkyl chain for the preparation of glycosides surfactants.'

- [2] Biomacromolecules 2024, 25, 7, 4016–4029. 'Isoprenoid CARTs: In Vitro and In Vivo mRNA Delivery by Charge-Altering Releasable Transporters.'

- [3] Macromol. Chem. Phys. 2023, 224, 2300052. 'Amphiphilic Farnesyl Glycidyl Ether Block Copolymers: Aqueous Self-Assembly and Solubilization.'

XLogP3

UNII

Other CAS

Wikipedia

Explore Compound Types